Cefadroxil sodium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

セファドロキシルナトリウムは、セファレキシン誘導体である第1世代セファロスポリン系抗生物質です。グラム陽性菌およびグラム陰性菌の両方による感染症に効果的な広域スペクトル抗生物質です。 セファドロキシルナトリウムは、尿路感染症、皮膚感染症、呼吸器感染症などの感染症の治療に一般的に使用されます .

準備方法

合成経路と反応条件

セファドロキシルナトリウムは、7-アミノセファロスポラン酸(7-ACA)から始まる一連の化学反応によって合成されます。合成には、7-ACAを4-ヒドロキシフェニルグリシンでアシル化してセファドロキシルを生成することが含まれます。 反応条件は、通常、ジメチルホルムアミド(DMF)などの溶媒とトリエチルアミンなどの触媒を使用することを含みます .

工業生産方法

工業的には、セファドロキシルナトリウムは、同様の合成経路で、より大規模に生産されます。このプロセスには、最終製品の一貫性と品質を確保するために、高純度の試薬と制御された反応条件の使用が含まれます。 工業生産には、純粋な形態でセファドロキシルナトリウムを得るための精製と結晶化のステップも含まれます .

化学反応の分析

反応の種類

セファドロキシルナトリウムは、以下を含むさまざまな化学反応を起こします。

加水分解: セファドロキシルナトリウムのβ-ラクタム環は、酸性または塩基性条件下で加水分解されて不活性な生成物になることがあります。

酸化: セファドロキシルナトリウムは、特にチアゾリジン環の硫黄原子で酸化反応を起こすことがあります。

一般的な試薬と条件

加水分解: 酸性または塩基性条件、溶媒として水。

酸化: 過酸化水素または過マンガン酸カリウムなどの酸化剤。

生成される主な生成物

加水分解: 不活性な分解生成物。

酸化: セファドロキシルナトリウムの酸化誘導体。

科学研究への応用

セファドロキシルナトリウムは、以下を含む科学研究で幅広い用途があります。

化学: β-ラクタム系抗生物質の反応性を調べるためのモデル化合物として使用されます。

生物学: 細菌耐性メカニズムを調査する微生物学的研究で使用されます。

医学: さまざまな細菌感染症の治療における有効性と安全性を評価するための臨床試験で使用されます。

科学的研究の応用

Cefadroxil sodium has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying the reactivity of beta-lactam antibiotics.

Biology: Employed in microbiological studies to investigate the mechanisms of bacterial resistance.

Medicine: Used in clinical trials to evaluate its efficacy and safety in treating various bacterial infections.

Industry: Utilized in the development of new antibiotic formulations and drug delivery systems .

作用機序

セファドロキシルナトリウムは、細菌細胞壁の合成を阻害することによって抗菌作用を発揮します。細菌細胞壁の内側に位置する特定のペニシリン結合タンパク質(PBP)に結合し、ペプチドグリカン合成の最終的なトランスペプチダーゼ反応を阻害します。この阻害は、細胞壁の不安定化につながり、最終的に細菌細胞の溶解を引き起こします。 セファドロキシルナトリウムの主な分子標的はPBPであり、関与する経路にはペプチドグリカン架橋の阻害が含まれます .

類似化合物との比較

類似化合物

セファレキシン: 類似の活性スペクトルを持つ別の第1世代セファロスポリン。

セファゾリン: 手術予防に使用される第1世代セファロスポリン。

セファクロール: より幅広い活性スペクトルを持つ第2世代セファロスポリン

独自性

セファドロキシルナトリウムは、他のセファロスポリンと比較して、投与回数を減らせる長い半減期を持つという点で独特です。また、経口バイオアベイラビリティが高いため、経口投与に効果的です。 さらに、セファドロキシルナトリウムは、幅広い細菌病原体をカバーする、幅広い活性スペクトルを持っています .

特性

CAS番号 |

42284-83-3 |

|---|---|

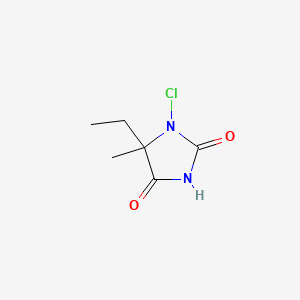

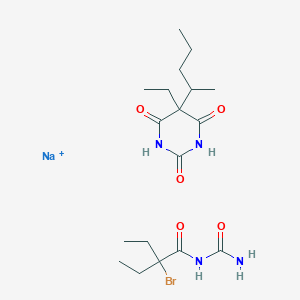

分子式 |

C16H16N3NaO5S |

分子量 |

385.4 g/mol |

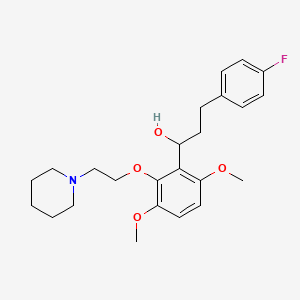

IUPAC名 |

sodium;(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C16H17N3O5S.Na/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8;/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24);/q;+1/p-1/t10-,11-,15-;/m1./s1 |

InChIキー |

GQOVFIUWRATNJC-CYJZLJNKSA-M |

異性体SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)SC1)C(=O)[O-].[Na+] |

正規SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)[O-].[Na+] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。